Wogonoside

概要

準備方法

合成経路と反応条件: Wogonosideは、そのアグリコンであるWogoninの加水分解によって合成することができます。Wogoninは、Scutellaria baicalensisの根から得られます。 加水分解反応は、濃硫酸と水を用いて行われ、WogoninグルクロニドをWogoninに変換します .

工業的生産方法: this compoundの工業的生産は、通常、Scutellaria baicalensisの根からのWogoninの抽出、続いてそのグルクロニド化によって行われます。 このプロセスには、セルラーゼやβ-グルコシダーゼなどの酵素を用いて、Wogoninとその後のthis compoundへの変換の収率を高めることが含まれます .

化学反応の分析

反応の種類: Wogonosideは、加水分解、酸化、グリコシル化など、さまざまな化学反応を起こします。

一般的な試薬と条件:

加水分解: this compoundをWogoninに加水分解するために、濃硫酸と水が使用されます.

酸化: this compoundは、過酸化水素などの試薬を用いて、制御された条件下で酸化することができます。

グリコシル化: β-グルコシダーゼを用いた酵素的グリコシル化は、Wogoninをthis compoundに変換するために用いられます.

生成される主な生成物:

加水分解: Wogonin

酸化: this compoundの酸化誘導体

グリコシル化: this compound

科学的研究の応用

Anticancer Properties

1.1 Cutaneous Squamous Cell Carcinoma (cSCC)

Wogonoside has been shown to inhibit the proliferation and invasion of cSCC cells. In vitro studies demonstrated that treatment with this compound significantly reduced cell migration and epithelial-mesenchymal transition (EMT) while promoting apoptosis in SCL-1 and SCC12 cell lines. In vivo experiments indicated that this compound administration led to smaller tumor sizes in xenograft models, suggesting its potential as a therapeutic agent against cSCC by targeting the PI3K/AKT and Wnt/β-catenin signaling pathways .

1.2 Triple-Negative Breast Cancer (TNBC)

A systems pharmacology study identified this compound as a potent angiogenesis inhibitor in TNBC. It was found to reduce cell migration, tube formation, and blood vessel formation in various assays. Mechanistically, this compound inhibits Gli1 nuclear translocation associated with Hedgehog signaling, leading to decreased angiogenesis and tumor growth in TNBC xenograft models .

1.3 Lung Cancer

this compound has also shown efficacy against lung cancer by inhibiting the invasion and migration of A549 cells. In xenograft models, it reduced tumor volume significantly compared to control groups. The compound decreased the expression of vascular endothelial growth factor (VEGF), indicating its anti-angiogenic properties .

1.4 Endometrial Cancer

Research indicates that this compound can inhibit tumor growth and metastasis in endometrial cancer by inducing endoplasmic reticulum stress and activating the Hippo signaling pathway. This suggests a promising avenue for developing this compound as a therapeutic agent for this type of cancer .

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. It operates through the suppression of the JNK/c-Jun signaling pathway, highlighting its potential as an anti-inflammatory therapeutic agent .

Metabolic Disorders

Recent studies have explored the potential of this compound in treating metabolic disorders such as diabetes. It has been shown to modulate inflammatory responses and improve insulin sensitivity by affecting various signaling pathways involved in glucose metabolism . Specifically, this compound has been reported to reduce oxidative stress and inflammatory markers associated with diabetes complications.

Summary of Key Findings

作用機序

Wogonosideは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗炎症作用: トール様受容体4(TLR4)と核因子κB(NF-κB)シグナル伝達経路の活性化を阻害し、炎症性サイトカインの放出を抑制します.

抗がん作用: ミトゲン活性化プロテインキナーゼ(MAPK)と哺乳類ラパマイシン標的タンパク質(mTOR)経路を調節することにより、がん細胞においてオートファジーを誘導します.

6. 類似化合物の比較

This compoundは、バイカリンやオロキシンAグルクロニドなどの他のフラボノイド配糖体と構造的および機能的に類似しています。これらの化合物とは異なる独自の特性を持っています。

バイカリン: Scutellaria baicalensis由来のもう1つのフラボノイド配糖体で、抗炎症作用と抗ウイルス作用が知られています。

オロキシンAグルクロニド: 抗がん特性においてthis compoundに似ていますが、特定の分子標的と経路が異なります.

類似化合物のリスト:

- バイカリン

- オロキシンAグルクロニド

- バイカレイン

- Wogonin

This compoundの生物活性のユニークな組み合わせと潜在的な治療的応用は、科学研究と産業応用の両方において重要な関心を集めている化合物となっています。

類似化合物との比較

- Baicalin

- Oroxylin A Glucuronide

- Baicalein

- Wogonin

Wogonoside’s unique combination of biological activities and its potential therapeutic applications make it a compound of significant interest in both scientific research and industrial applications.

生物活性

Wogonoside, a flavonoid glycoside derived from the roots of Scutellaria baicalensis, has garnered attention for its diverse biological activities, particularly in cancer therapy and inflammation modulation. This article delves into the compound's biological activity, supported by case studies, research findings, and data tables.

This compound is characterized by its glycosylated structure, which influences its bioactivity. Its mechanism of action involves multiple pathways, including the inhibition of specific enzymes and modulation of various signaling pathways. Notably, this compound has been shown to inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis, demonstrating potential as an anti-cancer agent through metabolic regulation.

In Vitro Studies

-

Colon Cancer Cells : In a study assessing the cytotoxic effects of this compound on various colon cancer cell lines (GP5d, MDST8, HCA-46, HT115, LS174T, COLO 320DM), the compound exhibited significant inhibitory effects with varying IC50 values:

The results indicated that this compound effectively reduced cell viability in a concentration-dependent manner .

Cell Line IC50 (µg/ml) GP5d 105 MDST8 198 HCA-46 173 HT115 382 LS174T 71 COLO 320DM 183 - Lung Cancer Cells : this compound treatment of A549 lung cancer cells led to increased expression of E-cadherin and reduced levels of vascular endothelial growth factor (VEGF), suggesting its role in inhibiting tumor invasion and angiogenesis .

- Mechanistic Insights : Further investigations revealed that this compound induces apoptosis and mitochondrial-mediated autophagy in colon cancer cells (LOVO), demonstrating its potential as a therapeutic agent against colorectal cancer .

In Vivo Studies

In xenograft models using A549 cells, this compound significantly reduced tumor volume when administered at a dose of 80 mg/kg over 30 days. Immunohistochemical analysis showed decreased expression of VEGF and vimentin in treated groups compared to controls .

Anti-Inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. It inhibits the production of inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated macrophages by suppressing the JNK/c-Jun signaling pathway . This suggests potential applications in treating inflammatory diseases.

Comparative Studies

A comparative analysis between this compound and its aglycone counterpart, wogonin, demonstrated that while this compound exhibited limited antiproliferative effects at tested concentrations, wogonin showed significant growth suppression across various cancer cell lines . This highlights the importance of structural modifications on biological activity.

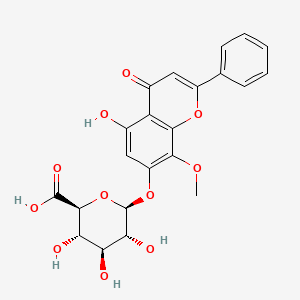

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O11/c1-30-18-13(32-22-17(27)15(25)16(26)20(33-22)21(28)29)8-11(24)14-10(23)7-12(31-19(14)18)9-5-3-2-4-6-9/h2-8,15-17,20,22,24-27H,1H3,(H,28,29)/t15-,16-,17+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOHXHDWGCMVCO-NTKSAMNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199062 | |

| Record name | Oroxindin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51059-44-0 | |

| Record name | Wogonoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51059-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oroxindin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051059440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oroxindin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51059-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OROXINDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETX4944Z3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of wogonoside?

A1: Research suggests that this compound interacts with multiple signaling pathways involved in inflammation, cell proliferation, and apoptosis. Key targets include:

- NF-κB: this compound has been shown to inhibit the activation of NF-κB, a transcription factor crucial for inflammatory responses. [, , ]

- PI3K/Akt: This signaling pathway is often implicated in cell survival and proliferation. This compound has demonstrated inhibitory effects on PI3K/Akt, leading to downstream effects on cell cycle arrest and apoptosis. [, , ]

- Wnt/β-catenin: This pathway plays a vital role in cell fate determination and is often dysregulated in cancer. This compound has been found to suppress Wnt/β-catenin signaling, potentially contributing to its anticancer effects. [, , ]

- STAT3: this compound exhibits inhibitory effects on STAT3, a transcription factor involved in cell growth and survival, particularly in immune responses and cancer. [, ]

Q2: How does this compound's interaction with these targets translate into its observed biological effects?

A2: By modulating these key signaling pathways, this compound exerts a range of downstream effects:

- Anti-inflammatory activity: Inhibition of NF-κB activation by this compound leads to decreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and reduced inflammatory cell infiltration. [, , , ]

- Anticancer activity: this compound's inhibitory effects on PI3K/Akt and Wnt/β-catenin contribute to its anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer cell lines. [, , , , , ]

- Neuroprotective activity: this compound has shown potential in mitigating brain edema and neuronal apoptosis, possibly through SIRT1 activation and p53 suppression. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C27H30O14 and a molecular weight of 578.52 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers do not present detailed spectroscopic data, studies typically utilize techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural characterization of this compound.

Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A5: Studies indicate that this compound is absorbed after oral administration, though its bioavailability might be limited. [, , , , ] It undergoes significant metabolism, primarily through deglycosylation by gut microbiota, converting into its aglycone form, wogonin. [, ] This metabolic conversion appears crucial for enhancing its biological activity, particularly its anticancer effects. []

Q6: Are there any differences in the pharmacokinetics of this compound between healthy individuals and those with specific diseases like diabetes?

A6: Research suggests potential pharmacokinetic differences in diabetic models. Studies have reported enhanced absorption and altered metabolism of this compound in diabetic rats compared to healthy controls. [, ]

Q7: What in vitro models have been used to study the biological effects of this compound?

A7: Various cell lines, including cancer cells (e.g., prostate, lung, gastric, colon, leukemia) and non-cancer cells (e.g., chondrocytes, macrophages, endothelial cells) have been employed to investigate the effects of this compound on cell viability, proliferation, apoptosis, inflammation, and related signaling pathways. [, , , , , , , , , , , , , , , , , , , ]

Q8: What in vivo models have been used to evaluate the therapeutic potential of this compound?

A8: Animal models of various diseases, including osteoarthritis, prostate cancer, subarachnoid hemorrhage, cutaneous squamous cell carcinoma, lung cancer, non-alcoholic fatty liver disease, colitis-associated colorectal carcinogenesis, myocardial ischemia/reperfusion injury, acute myeloid leukemia, traumatic spinal cord injury, endometrial cancer, chronic nonbacterial prostatitis, and diabetic retinopathy, have been used to evaluate the efficacy and safety of this compound. [, , , , , , , , , , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。